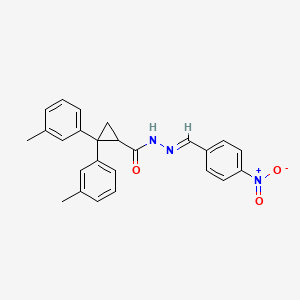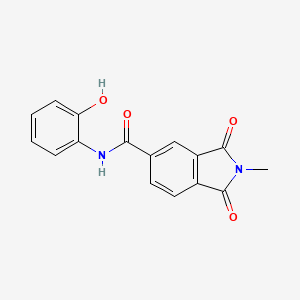![molecular formula C15H8N2O B5861479 7H-benzo[e]perimidin-7-one](/img/structure/B5861479.png)
7H-benzo[e]perimidin-7-one
Overview
Description
7H-benzo[e]perimidin-7-one, also known as benzimidazolone, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its various pharmacological properties. This compound has been extensively studied for its potential use as a therapeutic agent for the treatment of various diseases.
Scientific Research Applications
Monoamine Oxidase Inhibition
A significant application of 7H-benzo[e]perimidin-7-one derivatives is in monoamine oxidase (MAO) inhibition. These compounds have shown promising results in inhibiting human MAO enzymes, with inhibitory constants ranging from 2 to 20 μM. Their selectivity towards MAO isoforms is influenced by the presence of heteroatoms or electron-donating and withdrawing groups. This property is essential for designing drugs targeting depression and movement-related disorders (Bacho et al., 2016).
Antineoplastic Agents
7H-benzo[e]perimidin-7-one derivatives have been studied for their potential as antineoplastic agents. They exhibited potent activity against murine L1210 leukemia cells and showed promise against P388 leukemia in vivo. These compounds were specifically noted for not stimulating free radical formation, which is significant for reducing cardiotoxicity (Stefańska et al., 1993).
Cytotoxic Activity in Cancer Research
Research on 7-oxo-7H-benzo[e]perimidine derivatives revealed their cytotoxic activity against cancer cells. These compounds, especially the carboxamide-linked variants, demonstrated significant growth delays in colon 38 tumors in mice. One particular derivative showed curative activity in a refractory model of colon cancer, highlighting its potential for further investigation in cancer treatment (Bu et al., 2001).
Photoreduction Studies
7H-benzo[e]perimidin-7-one has been the subject of photoreduction studies, particularly in understanding the quenching mechanisms of its triplet excited states by tertiary amines. These studies are crucial in advancing knowledge in photochemistry, with potential applications in photophysics and the development of photoresponsive materials (Fuente et al., 2013).
Corticotropin Releasing Factor Receptor Antagonists
Derivatives of oxo-7H-benzo[e]perimidine-4-carboxylic acid have shown promising results as nonpeptide antagonists for both CRF1 and CRF2 receptors. This application is particularly relevant in the context of stress-related disorders, where these receptors play a critical role (Luthin et al., 1999).
Antimicrobial and Antifungal Activity
The antimicrobial and antifungal activities of 7H-benzo[e]perimidin-7-one derivatives have been explored, with some compounds showing superior efficacy compared to standard drugs. These studies contribute to the development of new antimicrobial agents, which is crucial given the rising concern of antibiotic resistance (Maddila et al., 2016).
properties
IUPAC Name |
benzo[e]perimidin-7-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8N2O/c18-15-10-5-2-1-4-9(10)14-13-11(15)6-3-7-12(13)16-8-17-14/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXLKPRGAXWHFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC=NC4=CC=CC(=C43)C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-nitrophenyl)-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B5861420.png)
![4-methyl-1-[(5-phenyl-2H-tetrazol-2-yl)acetyl]piperidine](/img/structure/B5861424.png)
![6-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B5861425.png)


![2-(4-chlorophenoxy)-N'-[(4-methoxyphenyl)acetyl]acetohydrazide](/img/structure/B5861444.png)

![isopropyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5861458.png)

![N-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5861473.png)


